molecular formula C8H6ClIN2 B8772806 7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 871819-21-5

7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8772806
M. Wt: 292.50 g/mol
InChI Key: ANZVAGURXBBUTM-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

To a solution of 1-propenylmagnesium bromide (0.5M solution in tetrahydrofuran, 264 ml) at 0° C. under nitrogen was added a solution of 2-chloro-5-iodo-3-nitro-pyridine (11 g) in dry tetrahydrofuran (225 ml), dropwise over 45 minutes. After 10 minutes at 0° C. the reaction was quenched with saturated ammonium chloride (300 ml). The mixture was then extracted with ethyl acetate (300 ml) which was dried over magnesium sulphate, filtered and evaporated to give a red oily solid. The residue was triturated with diethyl ether and refrigerated over night. The solid was then filtered onto a sinter, sucked dry then dried at 60° C. under vacuum to afford the title compound (3.27 g). The filtrate was evaporated, dissolved in the minimum of diethyl ether and seeded with the above, refrigerated overnight, filtered and dried under vacuum at 60° C. to afford a further crop (345 mg).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH:2][CH3:3].[Cl:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([I:16])=[CH:9][N:8]=1>O1CCCC1>[Cl:6][C:7]1[N:8]=[CH:9][C:10]([I:16])=[C:11]2[C:2]([CH3:3])=[CH:1][NH:13][C:12]=12

Inputs

Step One
Name
Quantity
264 mL
Type
reactant
Smiles
C(=CC)[Mg]Br
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])I
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 10 minutes at 0° C. the reaction was quenched with saturated ammonium chloride (300 ml)
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (300 ml) which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red oily solid
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
WAIT
Type
WAIT
Details
refrigerated over night
FILTRATION
Type
FILTRATION
Details
The solid was then filtered onto a sinter
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
then dried at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1N=CC(=C2C1NC=C2C)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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